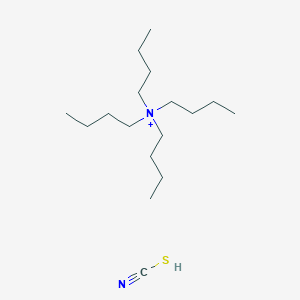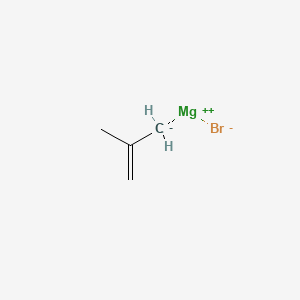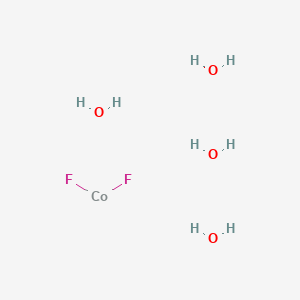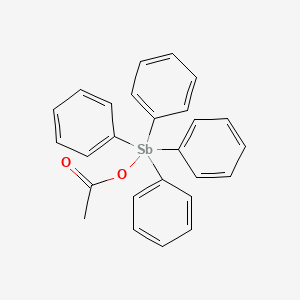
Tetrabutylammonium ion; thiocyanate ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium ion and thiocyanate ion form a compound known as tetrabutylammonium thiocyanate. This compound is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄N(SCN). It is widely used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabutylammonium thiocyanate can be synthesized through the reaction of tetrabutylammonium hydroxide with thiocyanic acid. The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, tetrabutylammonium thiocyanate is produced using large-scale reactors where the reactants are mixed under controlled conditions. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a source of thiocyanate ions in nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which are useful in various catalytic processes
Common Reagents and Conditions
Common reagents used with tetrabutylammonium thiocyanate include halides, acids, and bases. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving tetrabutylammonium thiocyanate depend on the specific reactants and conditions used. For example, in substitution reactions, the primary product is often a thiocyanate-substituted organic compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tetrabutylammonium thiocyanate is used as a phase-transfer catalyst and in the synthesis of various organic compounds. It is particularly useful in reactions where the thiocyanate ion acts as a nucleophile .
Biology and Medicine
In biological and medical research, tetrabutylammonium thiocyanate is used to study enzyme inhibition and protein interactions. It has been shown to inhibit certain enzymes, making it a valuable tool in biochemical studies .
Industry
Industrially, tetrabutylammonium thiocyanate is used in the production of specialty chemicals and as a catalyst in various manufacturing processes. Its ability to form stable complexes with metal ions makes it useful in electroplating and other metallurgical applications .
Wirkmechanismus
Tetrabutylammonium thiocyanate exerts its effects primarily through the interaction of the tetrabutylammonium ion with various molecular targets. The thiocyanate ion can act as a nucleophile, participating in substitution reactions and forming complexes with metal ions. These interactions are facilitated by the lipophilic nature of the tetrabutylammonium ion, which enhances its solubility in organic solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium Bromide: Used as a phase-transfer catalyst and in nucleophilic substitution reactions.
Tetrabutylammonium Fluoride: Commonly used in desilylation reactions.
Tetrabutylammonium Hydroxide: Used in organic synthesis and as a strong base.
Uniqueness
Tetrabutylammonium thiocyanate is unique due to its ability to act as both a phase-transfer catalyst and a source of thiocyanate ions. This dual functionality makes it particularly versatile in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C17H37N2S+ |
|---|---|
Molekulargewicht |
301.6 g/mol |
IUPAC-Name |
tetrabutylazanium;thiocyanic acid |
InChI |
InChI=1S/C16H36N.CHNS/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1; |
InChI-Schlüssel |
RSHBFZCIFFBTEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)






![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)


